

A Technical Guide to the Biosynthesis of Bombykal in Bombyx mori

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bombykal

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This technical guide provides a detailed overview of the biosynthetic pathway of **bombykal**, a minor but significant component of the female sex pheromone blend of the silkworm, *Bombyx mori*. The primary audience for this document includes researchers, scientists, and professionals in drug development and insect biochemistry.

Introduction to Bombyx mori Pheromone Biosynthesis

The female silkworm moth, *Bombyx mori*, releases a specific blend of sex pheromones to attract males for mating. This blend primarily consists of (E,Z)-10,12-hexadecadien-1-ol, known as bombykol, which was the first pheromone to be chemically characterized.[1] A second component, the corresponding aldehyde (E,Z)-10,12-hexadecadienal, or **bombykal**, is also present in the pheromone gland at an approximate ratio of 11:1 (bombykol:**bombykal**).[2] While bombykol is the principal attractant, **bombykal** also elicits a strong electrophysiological response in male antennae and plays a role in mating behavior.[3][4]

The biosynthesis of these C16 pheromones occurs de novo in specialized pheromone gland (PG) cells located in the female's abdominal tip. The entire process is initiated from acetyl-CoA and involves a series of fatty acid synthesis and modification steps, regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][5][6] This guide details the complete pathway, with a specific focus on the terminal steps leading to the formation of **bombykal**.

The Core Biosynthetic Pathway: From Acetyl-CoA to Bombykol

The synthesis of **bombykal** is intrinsically linked to the biosynthesis of its direct precursor, bombykol. The pathway begins with common fatty acid synthesis and proceeds through unique desaturation and reduction steps.^{[1][6]}

- **Fatty Acid Synthesis (FAS):** The process starts with the de novo synthesis of the C16 saturated fatty acid, palmitate, from acetyl-CoA via the canonical FAS pathway.^{[5][6]} Key components like the Acyl Carrier Protein (ACP), encoded by the BmACP gene, are essential for this initial stage.^[5] The resulting palmitoyl-CoA serves as the primary substrate for the subsequent modification enzymes.
- **Bifunctional Desaturation:** The next crucial phase involves two consecutive desaturation steps, both catalyzed by a single, bifunctional acyl-CoA desaturase encoded by the gene Bmpgdesat1.^{[7][8]} This enzyme, specifically expressed in the pheromone gland, first introduces a cis double bond at the $\Delta 11$ position of the palmitoyl-CoA to produce (Z11)-16:acyl-CoA.^[7] Subsequently, the same enzyme catalyzes a unique $\Delta 10,12$ -desaturation, converting the mono-unsaturated intermediate into the conjugated diene, (E,Z)-10,12-hexadecadienoyl-CoA, the direct acyl precursor of bombykol.^{[7][8]}
- **Fatty-Acyl Reduction:** The final step in bombykol synthesis is the reduction of the (E,Z)-10,12-hexadecadienoyl-CoA to its corresponding alcohol. This reaction is catalyzed by a pheromone gland-specific fatty-acyl reductase (pgFAR).^{[9][10]} This enzyme shows strong substrate specificity for the C16 diene precursor.^[9] The resulting product is bombykol, the major component of the pheromone blend.

The Terminal Step: Oxidation of Bombykol to Bombykal

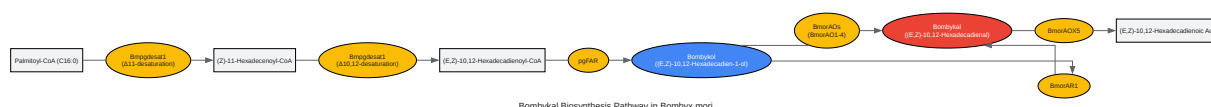
The formation of **bombykal** occurs via the oxidation of bombykol. This terminal step is critical for producing the final pheromone blend ratio.

Recent transcriptomic studies comparing *B. mori* with its wild ancestor *B. mandarina* (which only produces bombykol) have identified several candidate genes responsible for this

conversion.[2] The leading candidates are a family of alcohol oxidases (AOs). Four specific genes, BmorAO1, BmorAO2, BmorAO3, and BmorAO4, have been identified as potentially involved due to their expression profiles in the pheromone gland.[2]

Furthermore, the pathway is likely subject to metabolic regulation. **Bombykal** may be converted back to bombykol by an aldehyde reductase (BmorAR1) or further metabolized to the corresponding carboxylic acid by an aldehyde oxidase (BmorAOX5), allowing the cell to maintain the precise 11:1 pheromone ratio.[2]

The following diagram illustrates the complete biosynthetic pathway from palmitoyl-CoA to **bombykal** and its subsequent metabolism.



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Caption: The biosynthetic pathway of **bombykal** from palmitoyl-CoA in Bombyx mori.

Quantitative Data Summary

Quantitative analysis of pheromone components and enzyme products is crucial for understanding the pathway's regulation. The available data is summarized below.

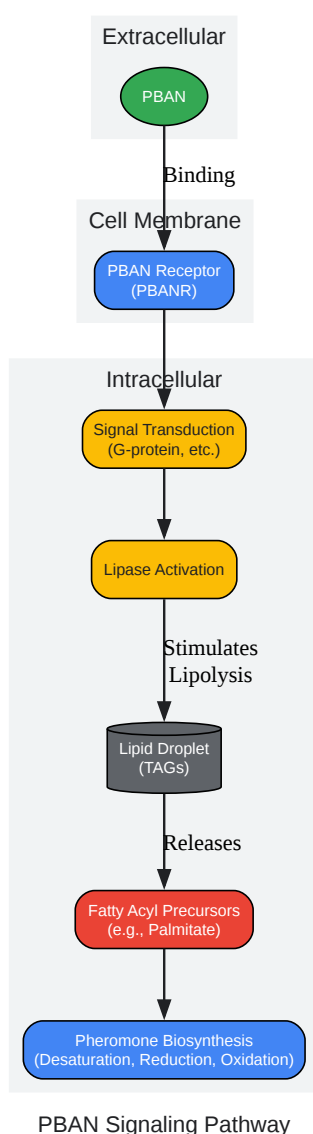
Parameter	Value	Source Organism/System	Significance	Reference
Pheromone Blend Ratio				
Bombykol : Bombykal	11 : 1	B. mori Pheromone Gland	Defines the species-specific pheromone signal.	[2]
Desaturase Product Ratio				
E10,Z12–16:Me : E10,E12–16:Me	5 : 1	Sf9 cells expressing B. mori Desat1	Indicates the stereoselectivity of the bifunctional desaturase.	[7]
Fatty Acyl Reductase Products				
C16 Alcohols from Palmitoyl- CoA	Hexadecan-1-ol: 81.2%(Z)-11- hexadecen-1-ol: 12.3%Bombykol: 6.5%	B. mori Pheromone Gland Homogenate	Shows the composition of alcohols produced when the initial precursor is supplied.	[11]

Regulatory Control via PBAN Signaling

The biosynthesis of pheromones is not continuous but is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[5][12] PBAN is a 33-amino acid peptide that originates in the subesophageal ganglion.[5] Upon release, it binds to its G protein-coupled receptor (PBANR) on the surface of pheromone gland cells.[12] This binding initiates a signal

transduction cascade that stimulates the lipolysis of triacylglycerols (TAGs) stored in cytoplasmic lipid droplets.[5][6] This lipolysis releases the fatty acid precursors required for bombykol and **bombykal** synthesis. PBAN signaling is also implicated in regulating the activity of the fatty-acyl reductase (pgFAR).[9][11]

This diagram outlines the signaling cascade initiated by PBAN to stimulate pheromone production.



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Caption: PBAN signaling cascade activating the release of pheromone precursors.

Key Experimental Protocols

The elucidation of the **bombykal** biosynthetic pathway has relied on several key molecular and biochemical techniques.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is used to determine the expression patterns of candidate genes in different tissues and at various developmental stages.

- **RNA Extraction:** Total RNA is isolated from specific tissues (e.g., pheromone gland, fat body, muscle) of *B. mori* at different time points (e.g., days before and after eclosion) using a suitable reagent like TRIzol.
- **cDNA Synthesis:** First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[\[2\]](#)
- **PCR Amplification:** The cDNA is used as a template for PCR with gene-specific primers designed for the target gene (e.g., BmorAO1) and a control gene (e.g., actin).
- **Analysis:** PCR products are resolved on an agarose gel. The presence and intensity of a band at the expected size indicate gene expression.

To confirm the function of enzymes like desaturases and reductases, their genes are expressed in systems that do not naturally produce these compounds, such as Sf9 insect cells or yeast.

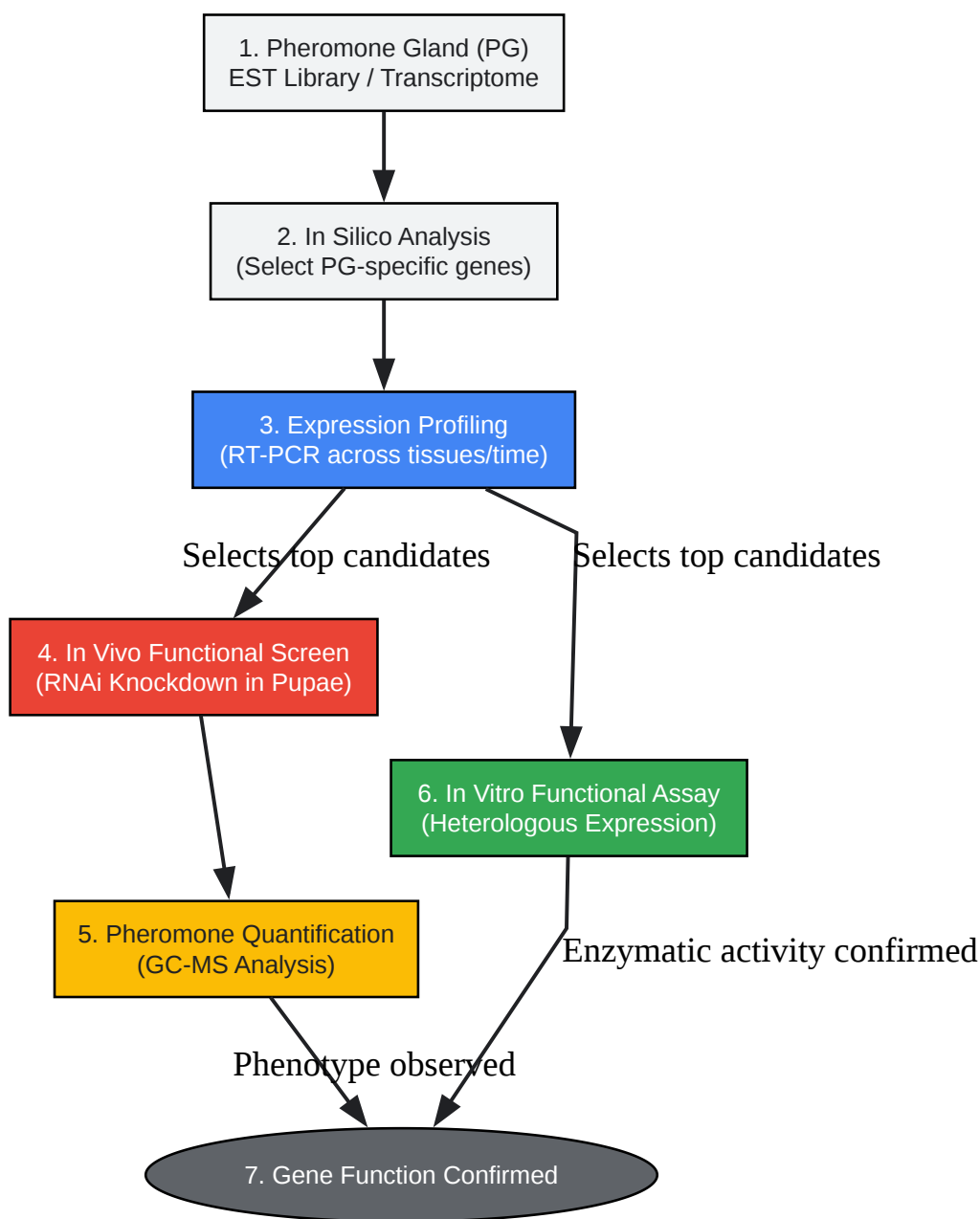
- **Cloning:** The full-length open reading frame of the candidate gene (e.g., Bmpgdesat1) is cloned into a suitable expression vector (e.g., a baculovirus transfer vector like pFastBac1).[\[7\]](#)
- **Expression:**
 - **Baculovirus System:** The recombinant vector is used to generate a recombinant baculovirus, which then infects Sf9 insect cells. The cells are cultured for 48-72 hours to allow for protein expression.[\[7\]](#)

- Yeast System: The gene is cloned into a yeast expression vector (e.g., pYES2) and transformed into *Saccharomyces cerevisiae*. Expression is induced by growing the yeast in a galactose-containing medium.[9]
- Substrate Feeding: The cultured cells are supplied with a potential substrate (e.g., palmitic acid for Desat1, or (E,Z)-10,12-hexadecadienoic acid for pgFAR).[7][9]
- Product Analysis: After incubation, lipids are extracted from the cells, derivatized (e.g., to fatty acid methyl esters - FAMES), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.[7]

RNA interference (RNAi) is a powerful tool used to knock down the expression of a specific gene in vivo to observe the resulting phenotype, thereby confirming the gene's function.

- dsRNA Synthesis: A 300-500 bp region of the target gene is amplified by PCR using primers with T7 promoter sequences at their 5' ends. The resulting PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA).[12]
- Injection: A specific dose (e.g., 5 µg) of the purified dsRNA is injected into *B. mori* at the pupal stage. A control group is injected with dsRNA for a non-related gene (e.g., EGFP).[12][13]
- Phenotypic Analysis: After the adults emerge, the effect of the gene knockdown is assessed. This can involve:
 - Pheromone Titer Measurement: Pheromone glands are excised, and the bombykol/**bombykal** content is extracted and quantified using GC-MS. A significant reduction compared to the control indicates the gene's involvement.[12]
 - Morphological Analysis: For genes involved in precursor storage like BmFATP, the accumulation of lipid droplets in PG cells is observed via microscopy after staining with a lipid marker like Nile red.[14]

This diagram shows a typical workflow for identifying and functionally validating genes in a biosynthetic pathway.



Workflow for Pheromone Biosynthesis Gene Identification

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Caption: A standard experimental workflow for gene discovery and validation.

Conclusion and Future Directions

The biosynthetic pathway of **bombykal** in *Bombyx mori* is a highly specialized extension of the bombykol synthesis pathway. It begins with palmitate and proceeds through the well-characterized actions of a bifunctional desaturase (Bmpgdesat1) and a specific reductase

(pgFAR) to produce bombykol. The terminal and defining step is the oxidation of bombykol to **bombykal**, a reaction likely catalyzed by one or more alcohol oxidases (BmorAOs).

While significant progress has been made in identifying the key genes and regulatory mechanisms, future research should focus on the definitive functional characterization of the candidate BmorAO genes to pinpoint the specific enzyme responsible for **bombykal** production. Further investigation into the kinetics and regulatory control of BmorAR1 and BmorAOX5 will provide a more complete understanding of how the precise 11:1 pheromone ratio is maintained. This knowledge not only deepens our understanding of insect chemical communication but also provides potential targets for developing novel and species-specific pest management strategies.

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References

- 1. Bombykol - Wikipedia [en.wikipedia.org]
- 2. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. pnas.org [pnas.org]
- 5. Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for the Genes Involved in Bombykol Biosynthesis: Identification and Functional Characterization of Bombyx mori Acyl Carrier Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkworm, Bombyx mori, sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkworm, Bombyx mori, sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pheromone gland-specific fatty-acyl reductase of the silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pheromone gland-specific fatty-acyl reductase of the silkworm, *Bombyx mori* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular signal transduction of PBAN action in the silkworm, *Bombyx mori*: involvement of acyl CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted disruption of genes in the *Bombyx mori* sex pheromone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Functional characterization of the *Bombyx mori* fatty acid transport protein (BmFATP) within the silkworm pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Biosynthesis of Bombykal in *Bombyx mori*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013413#biosynthesis-pathway-of-bombykal-in-bombyx-mori]

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